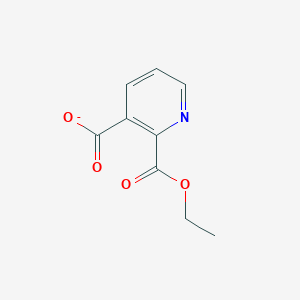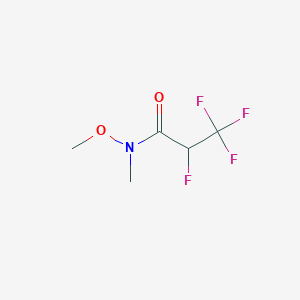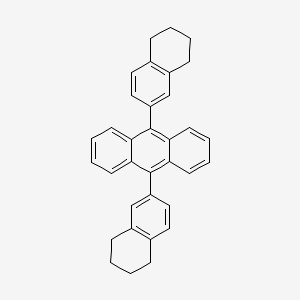
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The presence of fluorine atoms in its structure can significantly alter its physicochemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of potassium fluoride and 18-crown-6 to enhance the yield of the desired product . The reaction conditions often require careful control of temperature and solvent to ensure the stability of the fluorinated intermediates.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the scalability of the synthesis process. This approach can help in achieving higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs.
Industry: The compound can be used in the production of agrochemicals and materials science applications.
Wirkmechanismus
The mechanism by which 1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence the electronic distribution and reactivity of the molecule, affecting its binding affinity to enzymes or receptors. This can lead to alterations in metabolic pathways or inhibition of specific biological processes.
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid can be compared with other fluorinated compounds such as:
1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and exhibit similar reactivity and applications.
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl moiety and is used in similar research contexts.
The uniqueness of this compound lies in its pyridine ring and carboxylic acid functional group, which provide additional sites for chemical modification and enhance its versatility in various applications.
Eigenschaften
Molekularformel |
C10H9F2NO3 |
|---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
1-(3,3-difluorocyclobutyl)-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO3/c11-10(12)3-7(4-10)13-5-6(9(15)16)1-2-8(13)14/h1-2,5,7H,3-4H2,(H,15,16) |
InChI-Schlüssel |
JNGGZEXZZTWQES-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)N2C=C(C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2-pyrimidinone](/img/structure/B12515827.png)



![1-[3-(1,1-Difluoroethyl)-2-fluorophenyl]ethanamine hydrochloride](/img/structure/B12515852.png)



![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)



![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
